Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1)
Description
Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) is a heterocyclic compound featuring a fused furan and pyridine ring system. The "3,2-c" notation indicates the specific positions of ring fusion, with the hydroxyl group at position 7 and a hydrochloride counterion in a 1:1 stoichiometric ratio. This structural arrangement confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.
Properties
IUPAC Name |
furo[3,2-c]pyridin-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2.ClH/c9-6-4-8-3-5-1-2-10-7(5)6;/h1-4,9H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIIQIKBRMBIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=NC=C21)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705128 | |
| Record name | Furo[3,2-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-61-6, 1175296-47-5 | |
| Record name | Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245648-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine with furan-2-carbaldehyde in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are typically involved in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Furo-Pyridine Derivatives
a. 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride (CAS: 1006-21-9)
- Structural Differences : The fused ring system in this compound is [3,4-c] rather than [3,2-c], altering electronic distribution and steric interactions. The methyl group at position 6 further modifies lipophilicity compared to the unmethylated Furo[3,2-c]pyridin-7-ol.
- Applications : Used as an impurity reference standard in pharmaceutical analysis (e.g., Pyridoxine Hydrochloride quality control) .
b. 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (Compound 10b)
- Structural Differences : Replaces the furan ring with a pyrrole and introduces a carboxylic acid group. The chlorine substituent enhances electrophilicity, influencing reactivity in cross-coupling reactions.
- Synthesis : Obtained in 71% yield via methods involving cyclization and halogenation .
c. 2-Substituted 6-Methylfuro[2,3-d]pyridazin-7(6H)-ones (7a,b,c)
- Structural Differences: Features a pyridazinone core fused to a furan at [2,3-d] positions.
- Synthesis: Prepared via alkynyl-chloropyridazinone intermediates under basic conditions .
Physicochemical and Functional Comparisons
Key Observations :
- Solubility : Hydrochloride salts (e.g., Furo[3,2-c]pyridin-7-ol HCl) exhibit higher aqueous solubility than neutral analogs like pyrrolo-pyridine derivatives.
- Reactivity : Electron-withdrawing groups (e.g., -Cl, -COOH) enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .
- Biological Relevance : Methyl-substituted furopyridines (e.g., 6-methyl derivative) are prioritized in pharmaceutical quality control due to their stability and detectability .
Biological Activity
Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Furo[3,2-c]pyridin-7-ol is characterized by a fused furan and pyridine ring system with a hydroxyl group at the 7-position of the pyridine. This unique structure contributes to its biological activity and chemical reactivity. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.
Biological Activities
1. Antitumor Properties
Research indicates that furo[3,2-c]pyridin-7-ol exhibits significant antitumor activity. In vitro studies have shown its effectiveness against various cancer cell lines. For instance, it has demonstrated cytotoxic effects on MCF-7 breast cancer cells and HCT-15 colon cancer cells, with mechanisms involving apoptosis induction and modulation of cell signaling pathways .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
3. Neuroprotective Potential
Furo[3,2-c]pyridin-7-ol derivatives have shown promise in treating neurological disorders due to their interaction with neurotransmitter systems. Research indicates potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease.
The biological activity of furo[3,2-c]pyridin-7-ol is attributed to its ability to interact with various biological targets:
- Receptor Modulation: It may modulate receptor activity related to neurotransmission and inflammation pathways.
- Enzyme Interaction: Binding affinity studies using molecular docking techniques suggest interactions with enzymes critical for cancer progression and inflammatory responses .
Case Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of furo[3,2-c]pyridin-7-ol on different cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HCT-15 | 15.0 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, furo[3,2-c]pyridin-7-ol was administered in a model of acute inflammation. The compound significantly reduced edema and levels of pro-inflammatory cytokines compared to control groups.
| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 0 | 150 |
| Furo Compound | 45 | 85 |
Synthesis Methods
The synthesis of furo[3,2-c]pyridin-7-ol typically involves multi-step organic reactions. A common method includes:
- Cyclization of Precursors: Pyridine derivatives are reacted with furan compounds under acidic conditions.
- Refluxing with Hydrochloric Acid: This process facilitates the formation of the desired heterocyclic structure.
- Oxidation Steps: Using reagents like sodium hypochlorite can yield functionalized derivatives suitable for further biological testing .
Q & A
Q. What are the common synthetic routes for preparing Furo[3,2-c]pyridine derivatives?
Methodological Answer: Furo[3,2-c]pyridine derivatives are synthesized via multiple pathways:
- Perkin Reaction and Cyclization : Starting with furan-2-carbaldehyde, 3-(furan-2-yl)acrylic acid is synthesized under Perkin conditions. Subsequent conversion to azides and thermal cyclization in diphenyl ether yields the furo[3,2-c]pyridine core .
- Chlorination and Suzuki Coupling : Treatment with POCl₃ generates 4-chloro derivatives, which undergo Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to introduce substituents .
- Catalytic Annulation : Yb(OTf)₃-catalyzed [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes provides modular access to furo[3,2-c]chromen-4-ones, a related structural class .
Q. How are Furo[3,2-c]pyridine derivatives characterized analytically?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions. For example, the coupling pattern of protons on the fused furan and pyridine rings helps distinguish isomers .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas, especially for unexpected byproducts (e.g., dimeric structures formed during Suzuki coupling) .
- X-ray Crystallography : Resolves ambiguous structural assignments, such as distinguishing between C-4 and C-7 substitution patterns in complex derivatives .
Q. What biological activities have been reported for Furo[3,2-c]pyridine derivatives?
Methodological Answer:
- Antimicrobial Activity : Derivatives exhibit moderate to strong activity against Xanthomonas sp., Erwinia amylovora, and fungi like Fusarium graminearum (MIC values: 25–100 µg/mL) .
- Antitumor Potential : Structural analogs, such as furo[3,2-c]coumarins, show activity against cancer cell lines via inhibition of topoisomerases .
- Antifungal Properties : Substitutions at the C-2 and C-3 positions enhance activity against Pyrenophora avenae .
Q. What safety precautions are recommended when handling Furo[3,2-c]pyridine derivatives?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Carcinogenicity : Classified as Category 2 carcinogens; use fume hoods and avoid inhalation .
- Waste Disposal : Deactivate reactive intermediates (e.g., chlorinated derivatives) before disposal in approved waste facilities .
Advanced Research Questions
Q. How can unexpected byproducts in Suzuki coupling reactions of Furo[3,2-c]pyridine derivatives be analyzed and mitigated?
Methodological Answer:
- Byproduct Identification : During Suzuki coupling of 4-chlorofuro[3,2-c]pyridine with boronic acids, dimeric species (e.g., 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine) may form. These are characterized via HRMS and 2D NMR (COSY, HSQC) .
- Mitigation Strategies : Optimize reaction stoichiometry (e.g., excess boronic acid) and use Pd(PPh₃)₄ as a catalyst to suppress homocoupling .
Q. What strategies are effective in optimizing the cyclization step during the synthesis of Furo[3,2-c]pyridine cores?
Methodological Answer:
- Solvent and Temperature : Cyclization of azides in high-boiling solvents (e.g., diphenyl ether) at 180–200°C improves yield (70–85%) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining regioselectivity .
Q. How does the choice of catalyst influence the annulation reactions in constructing the Furo[3,2-c]pyridine framework?
Methodological Answer:
Q. What analytical techniques are critical in distinguishing isomeric forms of Furo[3,2-c]pyridine derivatives?
Methodological Answer:
- NOESY NMR : Detects spatial proximity between protons on adjacent rings to confirm fused-ring orientation .
- DFT Calculations : Predict ¹³C chemical shifts for proposed isomers and compare with experimental data .
- HPLC-MS with Chiral Columns : Resolves enantiomers in derivatives with stereocenters (e.g., 7-fluoropyrido[4,3-d]pyrimidin-4(1H)-one analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
